Superior Crude Purity vs. Hmb Backbone Protection
A comparative study evaluating Hmb backbone protection against pseudoproline dipeptide building blocks in the synthesis of difficult peptides demonstrated that pseudoproline incorporation consistently yielded higher crude peptide purity [1]. The inferior performance of Hmb protection was attributed to slow and incomplete coupling of the amino acid immediately following the Hmb residue, a limitation not observed with pseudoproline dipeptides [1].
| Evidence Dimension | Crude peptide purity |
|---|---|
| Target Compound Data | Substantial improvement in purity (pseudoproline dipeptides as a class) |
| Comparator Or Baseline | Hmb-protected amino acid building blocks |
| Quantified Difference | Pseudoproline incorporation found to be superior to Hmb backbone protection; Hmb method suffered from slow/incomplete coupling of the following amino acid |
| Conditions | Solid-phase synthesis of 'difficult' peptide sequences |
Why This Matters
This head-to-head evidence positions pseudoproline dipeptides, including Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH, as the preferred choice over Hmb protection when maximum crude purity is required for difficult sequences.
- [1] Sampson, W. R., Patsiouras, H., & Ede, N. J. (1999). The synthesis of ‘difficult’ peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409. View Source
